2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Overview
Description
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group on the pyrazole ring, along with a morpholine moiety attached via a propanoyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a suitable diketone or ketoester, followed by bromination and nitration to introduce the bromine and nitro groups, respectively . The final step involves the acylation of morpholine with the pyrazole derivative using a propanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Acylation: The morpholine moiety can be further acylated to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Acylation: Acyl chlorides, bases like triethylamine (TEA).
Major Products
Scientific Research Applications
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The bromine atom and the morpholine moiety can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]morpholine
- 4-[2-(4-fluoro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]morpholine
- 4-[2-(4-iodo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]morpholine
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs . The combination of the nitro group and the morpholine moiety further enhances its potential as a bioactive compound .
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O4/c1-7-9(12)10(16(18)19)13-15(7)8(2)11(17)14-3-5-20-6-4-14/h8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQLZEIOGKIFPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCOCC2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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